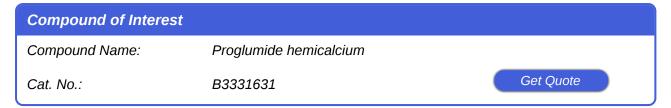


Proglumide Hemicalcium: A Technical Guide to its Discovery and Historical Therapeutic Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a derivative of glutaramic acid, was one of the earliest developed cholecystokinin (CCK) receptor antagonists. Initially introduced for the treatment of peptic ulcers, its mechanism of action and subsequent research have revealed a broader therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and historical clinical applications of proglumide and its hemicalcium salt. It details the quantitative pharmacological data, experimental protocols from key studies, and the signaling pathways influenced by its antagonism of CCK receptors.

Discovery and Development

Proglumide was discovered and developed by the Italian pharmaceutical company Rotta Research Laboratorium.[1][2] It was initially investigated for its effects on gastrointestinal function, leading to its primary therapeutic application in the treatment of peptic ulcer disease. [3][4][5] Marketed under trade names such as Milid and Gastrozepin, proglumide represented a novel approach to ulcer therapy by targeting hormonal pathways involved in gastric acid secretion.[5]

While the precise date of the initial synthesis is not readily available in the reviewed literature, clinical evaluations of proglumide for peptic ulcers were being published in the mid-1970s.[6] The compound is a racemate, consisting of equal amounts of (R)- and (S)-proglumide.[7]



Synthesis and Formulation Synthesis of Proglumide

Proglumide, chemically (±)-4-benzamido-N,N-dipropylglutaramic acid, is a derivative of glutamic acid.[4][8] While the original patent detailing the complete synthesis protocol from Rotta Research Laboratorium was not identified in the search, the general chemical principles for the synthesis of similar glutamic acid derivatives involve the acylation and amidation of the glutamic acid backbone. A general synthetic approach can be inferred from its chemical structure and related synthesis literature.

A plausible synthetic route would involve:

- Protection of the α-carboxylic acid group of glutamic acid.
- Amidation of the y-carboxylic acid group with di-n-propylamine.
- Acylation of the α-amino group with benzoyl chloride.
- Deprotection of the α-carboxylic acid to yield proglumide.

Preparation of Proglumide Hemicalcium

The hemicalcium salt of proglumide offers potential advantages in terms of stability and formulation. The preparation of hemicalcium salts of carboxylic acids like proglumide typically involves reacting the free acid with a calcium salt, such as calcium chloride or calcium acetate, in an aqueous solution. The hemicalcium salt then precipitates out of the solution and can be isolated by filtration.

A general procedure would be:

- Dissolving proglumide in a suitable solvent.
- Adding a stoichiometric amount of a calcium salt dissolved in water.
- Allowing the proglumide hemicalcium to precipitate.
- Filtering, washing, and drying the resulting solid.



Pharmacological Profile Mechanism of Action

Proglumide functions as a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both the CCK-A (alimentary) and CCK-B (brain) subtypes.[5] CCK is a peptide hormone that plays a crucial role in gastrointestinal functions, including stimulating gallbladder contraction, pancreatic enzyme secretion, and regulating gastric motility and acid secretion.[5] The CCK-B receptor is also the receptor for the hormone gastrin, a potent stimulator of gastric acid secretion. By blocking these receptors, proglumide inhibits the physiological effects of CCK and gastrin.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of proglumide.

Parameter	Value	Assay System	Reference
IC50 (CCK-stimulated amylase release)	Dose-dependent inhibition between 0.3-10 mM	Mouse pancreatic acini	[9]
IC50 (inhibition of 125I-CCK-33 binding)	0.8 mM	Rat pancreatic islets	[10]
EC50 (inhibition of CCK-synergized insulin release)	1.2 ± 0.4 mM	Rat pancreatic islets	[10]



Pharmacokinetic Parameter	Value	Species	Reference
Peak Plasma Concentration (Cmax)	~8000 ng/mL	Human	[11]
Time to Peak Plasma Concentration (Tmax)	~1 hour	Human	[11]
Elimination Half-life (t1/2)	~3 hours	Human	[4]

Historical Therapeutic Use in Peptic Ulcer Disease

The primary historical therapeutic indication for proglumide was the treatment of peptic ulcers, including both gastric and duodenal ulcers.[5]

Clinical Efficacy

Early clinical trials demonstrated the efficacy of proglumide in promoting ulcer healing and alleviating symptoms.



Study (Year)	Indication	Dosage	Treatment Duration	Key Findings	Reference
Berrios et al. (1975)	Peptic Ulcer	1200 mg/day	21-28 days	96% improvement in painful symptoms; 74% complete disappearanc e of dyspeptic symptoms.	[6]
Miederer et al. (1979)	Gastric Ulcer	1200 mg/day	4 weeks	75% of gastric ulcers disappeared (compared to 25% in the placebo group).	[12]

Experimental Protocols of Key Clinical Trials

While complete protocols are not available, the methodologies of these early trials can be summarized as follows:

Berrios et al. (1975) - Clinical Evaluation in Peptic Ulcer

- Objective: To evaluate the clinical efficacy of proglumide in patients with peptic ulcers.
- Study Design: Open-label clinical trial.
- Patient Population: 27 patients with a diagnosis of peptic ulcer.
- Intervention: Proglumide administered orally at a dose of 200 mg three times a day, totaling 1200 mg daily.
- Duration: 21 to 28 days.



- Outcome Measures: Improvement in painful and dyspeptic symptoms, and objective pain assessment by epigastric palpation.
- Results: Significant improvement in painful symptoms was observed in 96% of patients, with 59% experiencing this improvement within the first week. Dyspeptic symptoms improved in all patients, with complete resolution in 74%. No adverse side effects were reported.[6]

Miederer et al. (1979) - Double-Blind Trial in Gastric and Duodenal Ulcers

- Objective: To assess the efficacy of proglumide in healing gastric and duodenal ulcers compared to an active placebo.
- Study Design: Double-blind, randomized controlled trial.
- Patient Population: 16 patients with gastric ulcers and 35 with duodenal ulcers.
- Intervention: Proglumide (1200 mg daily) or magnesium trisilicate (1320 mg daily) as an "active placebo".
- Duration: 4 weeks.
- Outcome Measures: Ulcer healing assessed by endoscopy before and after treatment. Basal and maximally stimulated acid secretion and serum gastrin levels were also measured.
- Results: For gastric ulcers, 75% (6 out of 8) healed in the proglumide group, compared to 25% (2 out of 8) in the placebo group. Proglumide did not show a significant effect on duodenal ulcers in this study. No side effects were observed.[12]

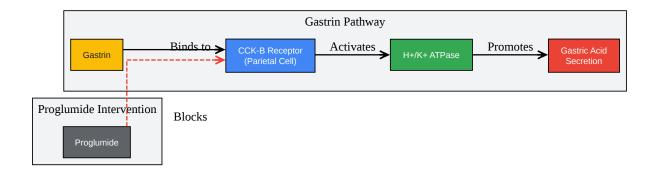
Signaling Pathways and Experimental Workflows

Proglumide's mechanism of action involves the blockade of CCK receptor-mediated signaling pathways.

CCK Receptor Signaling in Gastric Acid Secretion

The binding of gastrin to the CCK-B receptor on enterochromaffin-like (ECL) cells and parietal cells is a key step in the stimulation of gastric acid secretion. Proglumide competitively inhibits this binding, thereby reducing acid production.





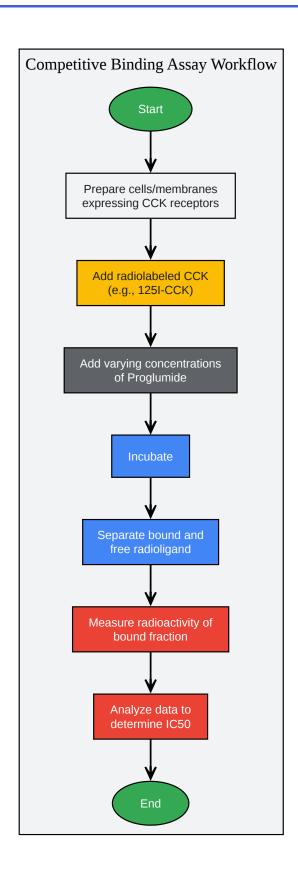
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Caption: Proglumide's antagonism of gastrin-stimulated gastric acid secretion.

Experimental Workflow for In Vitro CCK Receptor Antagonism

The antagonism of CCK receptors by proglumide can be demonstrated in vitro using a competitive binding assay.





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Caption: Workflow for determining proglumide's in vitro CCK receptor antagonism.



Evolution of Therapeutic Applications and Conclusion

While proglumide was largely superseded by more potent anti-ulcer medications like H2-receptor antagonists and proton pump inhibitors, its role as a CCK receptor antagonist has led to its investigation in other therapeutic areas. These include the potentiation of opioid analgesia and the reduction of opioid tolerance, as well as potential applications in oncology and neurology.[5]

In conclusion, proglumide holds a significant place in the history of gastrointestinal pharmacology as an early example of a receptor-targeted therapy. Its discovery and clinical application in peptic ulcer disease paved the way for a deeper understanding of the role of CCK and gastrin in gastric physiology. The accumulated body of research on proglumide continues to provide valuable insights for scientists and drug development professionals exploring the therapeutic potential of CCK receptor modulation.

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